molecular formula C7H4F2I2 B15383448 1,3-Diiodo-4-fluoro-2-(fluoromethyl)benzene

1,3-Diiodo-4-fluoro-2-(fluoromethyl)benzene

Cat. No.: B15383448
M. Wt: 379.91 g/mol
InChI Key: CBMPJKPACUVBFB-UHFFFAOYSA-N
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Description

1,3-Diiodo-4-fluoro-2-(fluoromethyl)benzene is a polyhalogenated aromatic compound featuring iodine, fluorine, and a fluoromethyl group. The iodine atoms occupy the 1- and 3-positions, fluorine is at the 4-position, and the fluoromethyl (–CH2F) group is at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis likely involves sequential halogenation and fluorination steps, such as iodination via Ullmann coupling or electrophilic substitution, followed by fluoromethylation using reagents like diethylaminosulfur trifluoride (DAST) .

Properties

Molecular Formula

C7H4F2I2

Molecular Weight

379.91 g/mol

IUPAC Name

1-fluoro-3-(fluoromethyl)-2,4-diiodobenzene

InChI

InChI=1S/C7H4F2I2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2

InChI Key

CBMPJKPACUVBFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)I)CF)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related halogenated benzene derivatives (Table 1):

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1,3-Diiodo-4-fluoro-2-(fluoromethyl)benzene 1-I, 3-I, 4-F, 2-CH2F ~428 (estimated) Potential agrochemical intermediate N/A
1,3-Difluoro-5-iodo-2-methoxybenzene 1-F, 3-F, 5-I, 2-OCH3 270.02 bp 65°C; custom synthesis
2-Fluoro-1-iodo-3-methyl-4-(trifluoromethyl)benzene 1-I, 2-F, 3-CH3, 4-CF3 318.49 High steric bulk; material science
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 4-Br, 2-F, 1-OCF3 287.97 Insecticide precursor

Key Observations :

  • Fluoromethyl vs. Trifluoromethyl : The –CH2F group offers reduced steric hindrance compared to –CF3 (as in ), which may enhance metabolic stability in drug design .
  • Electronic Effects : The electron-withdrawing fluorine and iodine atoms create a highly electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution reactions, a feature shared with 1,3-Difluoro-5-iodo-2-methoxybenzene .
Physicochemical Properties
  • Boiling Point/Melting Point : The diiodo substitution increases molecular weight and likely raises the boiling point compared to 1,3-Difluoro-5-iodo-2-methoxybenzene (bp 65°C) .
  • Solubility : The compound is expected to exhibit low water solubility due to its hydrophobic halogens, similar to 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene .

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